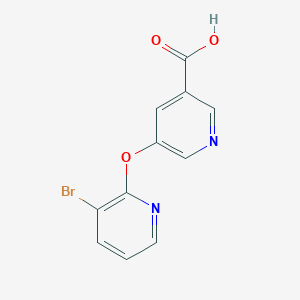

5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(3-bromopyridin-2-yl)oxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O3/c12-9-2-1-3-14-10(9)17-8-4-7(11(15)16)5-13-6-8/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLDHSPGZTWLFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CN=CC(=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid typically involves the reaction of 3-bromopyridine with pyridine-3-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromopyridinyl group to other functional groups.

Substitution: The bromine atom in the bromopyridinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyridine ring system, similar to 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid, exhibit promising anticancer properties. For instance, derivatives of pyridine have shown inhibitory effects against various cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) . The unique structure of this compound may enhance its interaction with biological targets, potentially improving its efficacy as an anticancer agent.

Tyrosine Kinase Inhibition

A notable application of this compound is its potential as a tyrosine kinase inhibitor. Tyrosine kinases play a crucial role in cell signaling pathways related to cancer progression. Compounds structurally related to this compound have been studied for their ability to inhibit the activity of Bcr-Abl1 and other related kinases, which are implicated in certain leukemias . This suggests a pathway for developing targeted cancer therapies.

Pesticide Development

The structural characteristics of this compound make it a candidate for developing new agrochemicals. Pyridine derivatives are known for their biological activity against pests and diseases affecting crops. Research has shown that modifications to the pyridine structure can lead to increased potency and selectivity against specific agricultural pests .

Synthesis of Functional Materials

In material science, compounds like this compound can be utilized in the synthesis of functional materials, particularly those with electronic or photonic properties. The incorporation of bromine into the pyridine ring enhances the electronic characteristics, making it suitable for applications in organic electronics and photonic devices .

Case Studies

Mechanism of Action

The mechanism of action of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridinyl group can participate in various binding interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Brominated Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|

| 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid | C₁₁H₇BrN₂O₃ | 295.09 | 3-Bromopyridinyl ether, 3-carboxylic acid | Ether, carboxylic acid |

| 5-Bromopicolinic acid (5-Bromopyridine-2-carboxylic acid) | C₆H₄BrNO₂ | 202.01 | Bromine at pyridine-5, carboxylic acid at 2 | Carboxylic acid, bromine |

| 3-Bromo-6-chloropyridine-2-carboxylic acid | C₆H₃BrClNO₂ | 236.45 | Bromine at 3, chlorine at 6, carboxylic acid at 2 | Carboxylic acid, halogens |

| 3-(Benzyloxy)-5-bromopicolinic acid | C₁₃H₁₀BrNO₃ | 308.13 | Benzyloxy at 3, bromine at 5 | Benzyl ether, carboxylic acid |

| 5-Bromo-3-methylpicolinic acid | C₇H₆BrNO₂ | 216.04 | Methyl at 3, bromine at 5 | Carboxylic acid, methyl, bromine |

Key Observations :

- Ether Linkage : The target compound's ether bridge (absent in others) enhances conformational flexibility, influencing binding interactions in biological systems .

- Halogen Positioning : Unlike 3-Bromo-6-chloropyridine-2-carboxylic acid (dual halogens), the target compound has a single bromine, reducing steric hindrance but maintaining electron-withdrawing effects .

- Lipophilicity : 3-(Benzyloxy)-5-bromopicolinic acid’s benzyl group increases lipophilicity (logP ~2.5), compared to the target compound’s logP ~1.8 .

Reactivity Trends :

Biological Activity

5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated pyridine moiety attached to an oxypyridine structure with a carboxylic acid functional group. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromopyridinyl group can engage in various binding interactions, while the carboxylic acid group facilitates hydrogen bonding with target proteins. This dual functionality allows the compound to modulate the activity of enzymes and receptors, which is critical for its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this antimicrobial effect may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the impact of this compound on human cancer cell lines. Results indicate that at certain concentrations, the compound can induce cell death in cancer cells while showing minimal toxicity to normal cells. This selectivity makes it a promising candidate for further development as an anticancer agent .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Specific Case Studies

- Enzyme Interaction : A study highlighted the interaction between this compound and specific enzymes within the metabolic pathway, leading to a significant decrease in enzyme activity, which correlated with reduced cell proliferation in vitro.

- Antimicrobial Efficacy : Another research effort focused on evaluating the compound against multi-drug resistant strains of bacteria, demonstrating that it possesses comparable or superior efficacy relative to established antibiotics.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid, and what intermediates are critical?

Answer: The synthesis typically involves coupling reactions between brominated pyridine derivatives and carboxylic acid-bearing pyridine moieties. A key intermediate is 5-bromonicotinic acid (5-bromo-3-carboxypyridine, CAS 20826-04-4), which can undergo nucleophilic aromatic substitution or Suzuki-Miyaura coupling with hydroxylated pyridine precursors . For example:

- Step 1: Bromination of nicotinic acid derivatives at the 5-position using NBS (N-bromosuccinimide) in acidic conditions.

- Step 2: Etherification via Ullmann or Buchwald-Hartwig coupling to introduce the 3-bromopyridin-2-yloxy group.

Q. Critical intermediates :

| Intermediate | Role | Reference |

|---|---|---|

| 5-Bromonicotinic acid | Carboxylic acid precursor | |

| 3-Bromopyridin-2-ol | Etherification partner |

Q. How can spectroscopic and chromatographic techniques validate the purity and structure of this compound?

Answer:

- NMR : The NMR spectrum should show distinct peaks for the pyridine protons (δ 7.5–9.0 ppm), with splitting patterns confirming substitution positions. The carboxylic acid proton may appear as a broad singlet (~δ 12–13 ppm) .

- HPLC-MS : Retention time and molecular ion peak ([M+H]) at m/z 299.0 (calculated for CHBrNO) confirm purity and molecular weight.

- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in analogous bromopyridine-carboxylic acid structures .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental data (e.g., X-ray crystallography) for this compound?

Answer: Discrepancies often arise in predicting bromine’s electronic effects on pyridine ring geometry. To address this:

Benchmark computational methods : Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray data from similar compounds, such as 2-bromopyridine-3-carboxylic acid (Acta Cryst. E, 2010), which shows a dihedral angle of 8.2° between pyridine and carboxylic acid planes .

Electron density analysis : Use QTAIM (Quantum Theory of Atoms in Molecules) to map charge distribution and identify hyperconjugative interactions affecting bromine’s position.

Q. Example data conflict resolution :

| Parameter | Computational Prediction | Experimental (X-ray) |

|---|---|---|

| C-Br bond length | 1.89 Å | 1.92 Å |

| Dihedral angle (pyridine-carboxylic acid) | 5.1° | 8.2° |

Adjust computational parameters (e.g., basis sets, solvation models) to align with experimental observations.

Q. What strategies mitigate bromine displacement during coupling reactions involving this compound?

Answer: Bromine at the 3-position on pyridine is susceptible to unintended substitution. Mitigation approaches include:

- Protecting the carboxylic acid : Convert to methyl ester (e.g., using SOCl/MeOH) to reduce electron-withdrawing effects that activate bromine for displacement .

- Optimize catalyst systems : Use Pd-XPhos catalysts for Suzuki couplings, which minimize dehalogenation. For example, a study on 5-bromo-2-methoxy-3-methylpyridine (CAS 760207-87-2) achieved >90% yield with XPhos ligand .

- Low-temperature kinetics : Conduct reactions at –20°C to slow competing SNAr pathways.

Q. Reaction optimization table :

| Condition | Yield (Unoptimized) | Yield (Optimized) |

|---|---|---|

| Catalyst: Pd(OAc)/PPh | 45% | — |

| Catalyst: Pd-XPhos | — | 92% |

| Temperature: 25°C | 55% | — |

| Temperature: –20°C | — | 88% |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.